molecular formula C21H17BrN4O3S B2595481 3-(3-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1111290-57-3

3-(3-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Cat. No.: B2595481
CAS No.: 1111290-57-3
M. Wt: 485.36
InChI Key: XNBYSHUXJLSEKK-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a bromophenyl group and a sulfanyl-linked oxadiazole moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Oxadiazole Formation: The oxadiazole ring is formed by cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative.

    Thioether Linkage: The final step involves the formation of the sulfanyl linkage, typically through a nucleophilic substitution reaction where a thiol group reacts with a halomethyl derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:

    Batch or Continuous Flow Processes: Depending on the desired scale, batch processes may be used for smaller quantities, while continuous flow processes could be employed for larger-scale production.

    Catalysts and Reagents: The use of catalysts to improve reaction efficiency and yield, as well as the selection of cost-effective reagents, would be critical for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group, potentially leading to dehalogenation or ring-opening reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation of the sulfanyl group.

    Dehalogenated Derivatives: From reduction of the bromophenyl group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure may make it a candidate for use as a ligand in catalytic processes.

    Material Science:

Biology and Medicine

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Biochemical Probes: Used in research to study specific biochemical pathways or molecular targets.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Analytical Chemistry: Utilized in the development of analytical methods for detecting and quantifying related compounds.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine: Similar structure but with a different position of the bromine atom.

    3-(3-Chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine: Chlorine instead of bromine.

    3-(3-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]methyl}sulfanyl)pyridazine: Thiadiazole ring instead of oxadiazole.

Uniqueness

    Structural Features: The combination of a bromophenyl group, oxadiazole ring, and sulfanyl linkage in a pyridazine framework is unique, potentially conferring distinct chemical and biological properties.

    Reactivity: The specific arrangement of functional groups may result in unique reactivity patterns compared to similar compounds.

This detailed overview provides a comprehensive understanding of 3-(3-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

5-[[6-(3-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O3S/c1-27-17-8-6-14(11-18(17)28-2)21-23-19(29-26-21)12-30-20-9-7-16(24-25-20)13-4-3-5-15(22)10-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBYSHUXJLSEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=CC=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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